molecular formula C5H12O3 B053713 1,3-Dimethoxy-2-propanol CAS No. 623-69-8

1,3-Dimethoxy-2-propanol

Cat. No. B053713
CAS RN: 623-69-8
M. Wt: 120.15 g/mol
InChI Key: ZESKRVSPQJVIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Dimethoxy-2-propanol involves various chemical processes. For instance, 1,1-dimethoxy-2-propanone, an important intermediate in fine chemistry, can be synthesized from pyruvaldehyde and methanol using a sulfuric acid catalyst, under optimal conditions of sulfuric acid: pyruvaldehyde: methanol ratio and reaction temperature (Huang Guo-dong, 2005). Similarly, 2,3-epoxyl-1,3-diaryl-1-propanone can be synthesized directly from acetophenones and aromatic aldehydes under ultrasound irradiation, offering a one-pot synthesis method that is energy-efficient and avoids the use of toxic solvents (Ji-tai Li et al., 2010).

Molecular Structure Analysis

The molecular structure and hydrogen bonding of related compounds such as 2-aminoethanol and 1-amino-2-propanol have been studied using Fourier Transform Near-Infrared Spectroscopy and Density Functional Theory calculations, revealing insights into their molecular structure and interactions (K. Z. Haufa & M. A. Czarnecki, 2010).

Chemical Reactions and Properties

Reactions involving 1,3-Dimethoxy-2-propanol and its derivatives can lead to a variety of products. For example, the thermal decomposition of 1,2-propanediol has been shown to produce dimers like 3-oxy-(bys)-2-propanol, elucidated using gas chromatography coupled to mass spectrometry (N. Milanes et al., 2012).

Physical Properties Analysis

The physical properties of compounds related to 1,3-Dimethoxy-2-propanol, such as their molecular and vibrational structure, have been investigated. The FTIR and FT-Raman spectra of 2,3-Dimercapto-1-propanol, for instance, have been analyzed to understand its molecular and vibrational structure, providing insights into its physical properties (K. Rajalakshmi & G. Kalaiarasi, 2018).

Chemical Properties Analysis

The chemical properties of 1,3-Dimethoxy-2-propanol derivatives, including their reactivity and the effects of structural modifications on their properties, have been a focus of research. For example, the design and synthesis of α₁-adrenoceptors antagonists based on the molecular structure of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride analogs reveal the influence of structural changes on chemical properties and bioactivity (Baomin Xi et al., 2011).

Scientific Research Applications

  • Synthesis Techniques and Properties :

    • Synthesis of 1,1-Dimethoxy-2-propanone : An important intermediate in fine chemistry, synthesized from pyruvaldehyde and methanol using sulfuric acid as a catalyst (Huang Guo-dong, 2005).
    • Highly Efficient Chemoenzymatic Syntheses of (R)- and (S)-lactaldehydes : Using biocatalytic asymmetric reductions of 1,1-dimethoxy-2-propanone, leading to enantiomerically pure (S)- and (R)-1,1-dimethoxy-2-propanols (M. Vogel et al., 2016).
    • Pressure and Temperature Dependence of the Permittivity and Density : Investigated for 1,1‐dimethoxy‐2‐propanone, showing changes in dipole moment with temperature and pressure variations (J. Vij, 1983).
  • Applications in Medicinal Chemistry and Pharmaceuticals :

    • Cardioselective Beta-Adrenergic Blocking Agents : A series of 1-amino-3-aryloxy-2-propanols, including compounds with a dimethoxyphenethylamino group, showed potential as cardioselective beta-blockers (M. Hoefle et al., 1975).
    • Potential Antidepressant Agents : Exploration of 3-amino-1,1-diaryl-2-propanols for antidepressant activity, emphasizing the importance of the structure-activity relationship in drug development (J. A. Clark et al., 1979).
  • Chemical Reactions and Catalysis :

    • Alkylation of Phenol with 1-Propanol : Utilizing CeO2–MgO catalysts, this study showcases the alkylation reaction's efficiency and selectivity (S. Sato et al., 1999).
    • Hydrogenation of Dimethyl Malonate to 1,3-Propanediol : Investigated the catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, highlighting an alternative route for 1,3-propanediol production (Sainan Zheng et al., 2017).

properties

IUPAC Name

1,3-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKRVSPQJVIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211364
Record name 2-Propanol, 1,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-2-propanol

CAS RN

623-69-8
Record name 1,3-Dimethoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerin 1,3-dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIMETHOXY-2-PROPANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxy-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERIN 1,3-DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-2-propanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxy-2-propanol
Reactant of Route 3
1,3-Dimethoxy-2-propanol
Reactant of Route 4
Reactant of Route 4
1,3-Dimethoxy-2-propanol
Reactant of Route 5
Reactant of Route 5
1,3-Dimethoxy-2-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Dimethoxy-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.